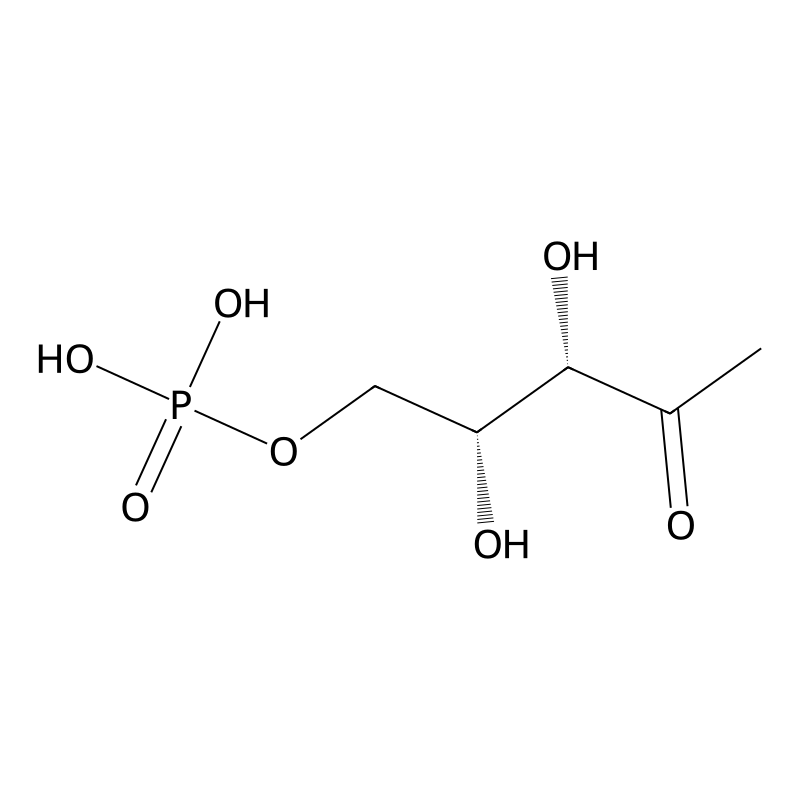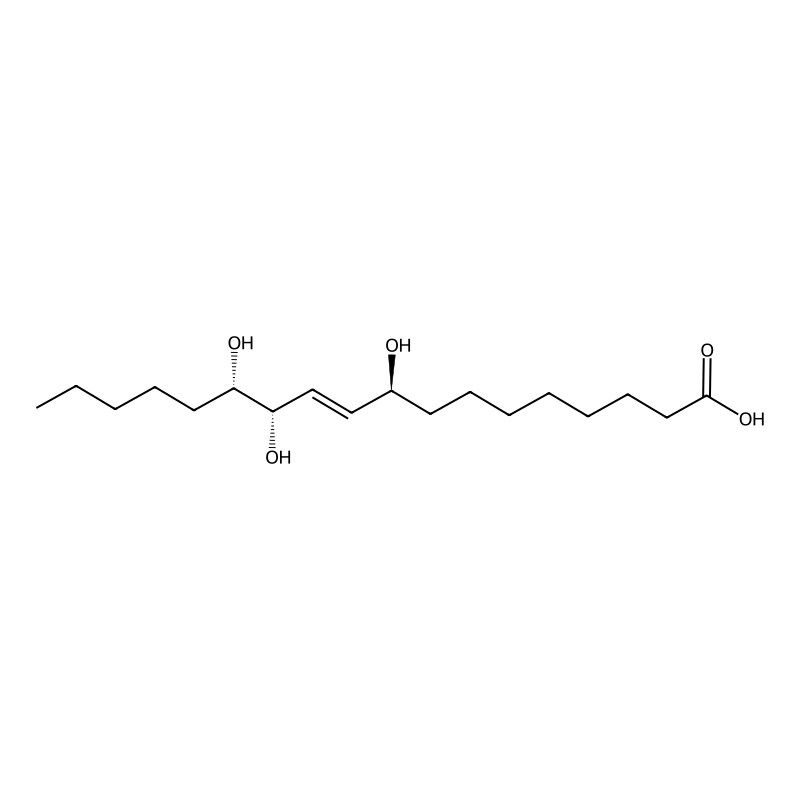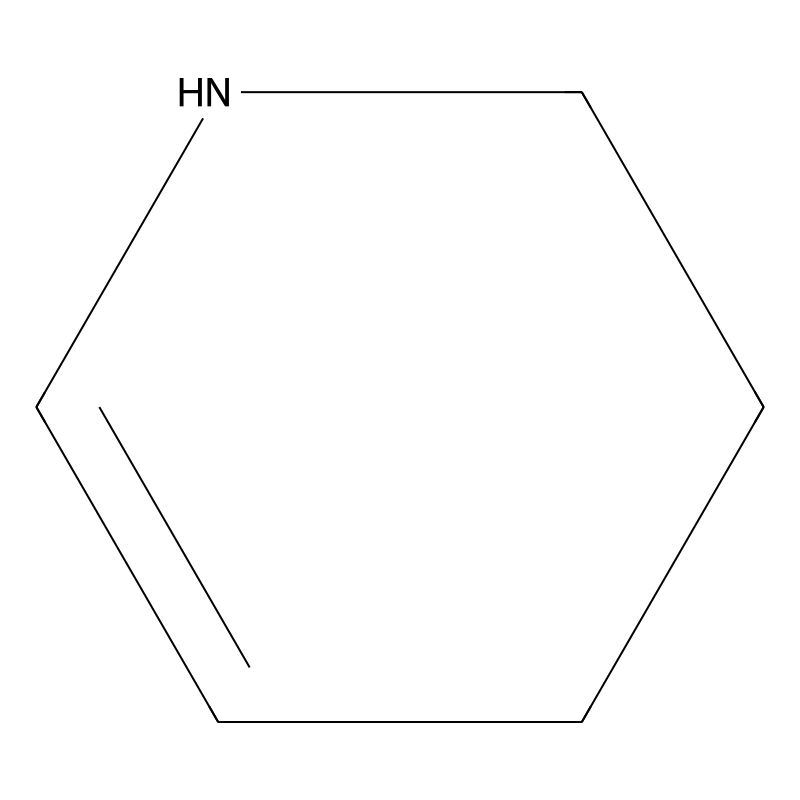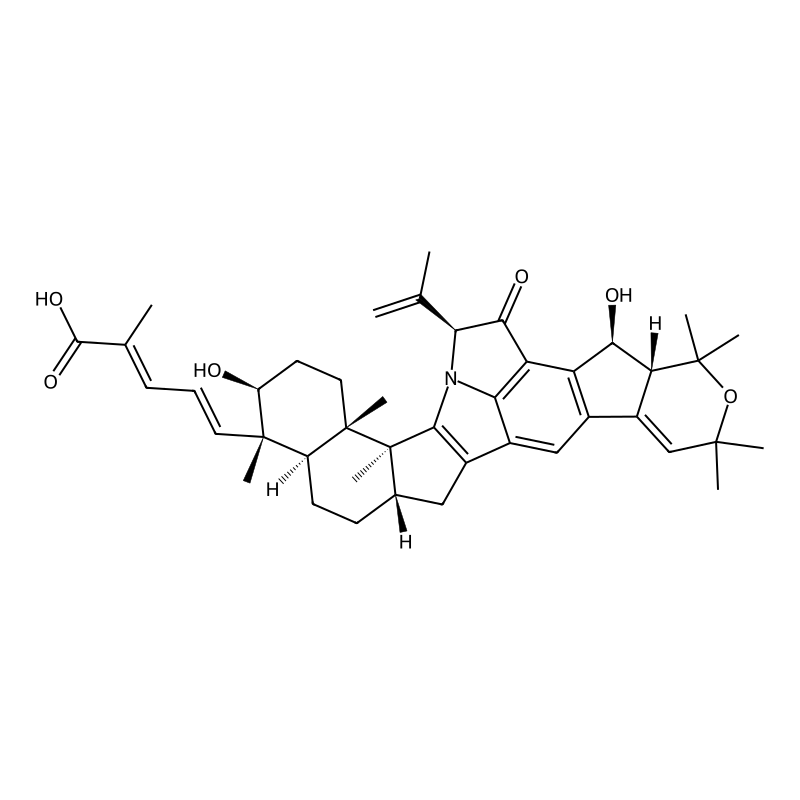2-(Methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride
Catalog No.
S548170
CAS No.
1072443-89-0
M.F
C17H28ClNO2
M. Wt
313.86272
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
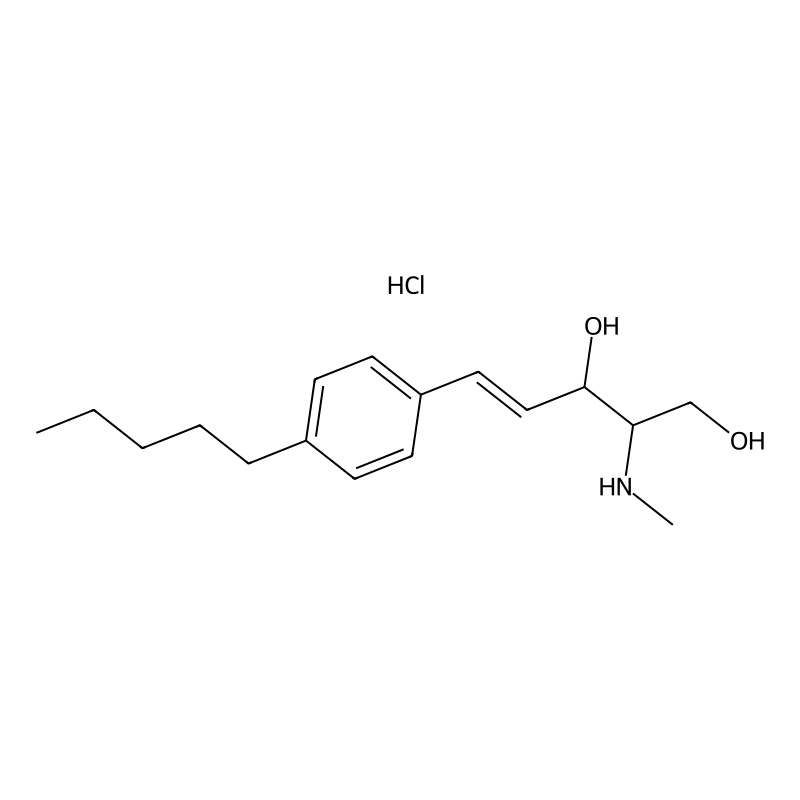
Content Navigation
CAS Number
1072443-89-0
Product Name
2-(Methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride
IUPAC Name
2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride
Molecular Formula
C17H28ClNO2
Molecular Weight
313.86272
InChI
InChI=1S/C17H27NO2.ClH/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2;/h7-12,16-20H,3-6,13H2,1-2H3;1H
InChI Key
SGCJOKUPGVFNKS-UUCPMUBFSA-N
SMILES
CCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O.Cl
solubility
Soluble in DMSO, not in water
Synonyms
BML258; BML 258; BML-258; SK1I.
The exact mass of the compound 2-(Methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Potential Sphingosine Kinase 1 (SphK1) Inhibitor
2-(Methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride (also referred to as (2R,3S,4E)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride) is being investigated for its potential to inhibit Sphingosine Kinase 1 (SphK1), an enzyme involved in cellular signaling pathways. A study published in the Journal of Allergy and Clinical Immunology in 2013 demonstrated that this compound attenuated airway hyperresponsiveness and inflammation in a murine model of allergic asthma. The attenuation was linked to the inhibition of SphK1 activity [].
Purity
>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
Appearance
white solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Dates
Last modified: 02-18-2024
1: Price MM, Oskeritzian CA, Falanga YT, Harikumar KB, Allegood JC, Alvarez SE, Conrad D, Ryan JJ, Milstien S, Spiegel S. A specific sphingosine kinase 1 inhibitor attenuates airway hyperresponsiveness and inflammation in a mast cell-dependent murine model of allergic asthma. J Allergy Clin Immunol. 2013 Feb;131(2):501-11.e1. doi: 10.1016/j.jaci.2012.07.014. Epub 2012 Aug 30. PubMed PMID: 22939756; PubMed Central PMCID: PMC3563730.
2: Nagahashi M, Ramachandran S, Kim EY, Allegood JC, Rashid OM, Yamada A, Zhao R, Milstien S, Zhou H, Spiegel S, Takabe K. Sphingosine-1-phosphate produced by sphingosine kinase 1 promotes breast cancer progression by stimulating angiogenesis and lymphangiogenesis. Cancer Res. 2012 Feb 1;72(3):726-35. doi: 10.1158/0008-5472.CAN-11-2167. PubMed PMID: 22298596; PubMed Central PMCID: PMC3289261.
3: Cakir Z, Saydam G, Sahin F, Baran Y. The roles of bioactive sphingolipids in resveratrol-induced apoptosis in HL60: acute myeloid leukemia cells. J Cancer Res Clin Oncol. 2011 Feb;137(2):279-86. doi: 10.1007/s00432-010-0884-x. Epub 2010 Apr 18. PubMed PMID: 20401667.
4: Kapitonov D, Allegood JC, Mitchell C, Hait NC, Almenara JA, Adams JK, Zipkin RE, Dent P, Kordula T, Milstien S, Spiegel S. Targeting sphingosine kinase 1 inhibits Akt signaling, induces apoptosis, and suppresses growth of human glioblastoma cells and xenografts. Cancer Res. 2009 Sep 1;69(17):6915-23. doi: 10.1158/0008-5472.CAN-09-0664. PubMed PMID: 19723667; PubMed Central PMCID: PMC2752891.
5: Paugh SW, Paugh BS, Rahmani M, Kapitonov D, Almenara JA, Kordula T, Milstien S, Adams JK, Zipkin RE, Grant S, Spiegel S. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia. Blood. 2008 Aug 15;112(4):1382-91. doi: 10.1182/blood-2008-02-138958. Epub 2008 May 29. PubMed PMID: 18511810; PubMed Central PMCID: PMC2515133.
2: Nagahashi M, Ramachandran S, Kim EY, Allegood JC, Rashid OM, Yamada A, Zhao R, Milstien S, Zhou H, Spiegel S, Takabe K. Sphingosine-1-phosphate produced by sphingosine kinase 1 promotes breast cancer progression by stimulating angiogenesis and lymphangiogenesis. Cancer Res. 2012 Feb 1;72(3):726-35. doi: 10.1158/0008-5472.CAN-11-2167. PubMed PMID: 22298596; PubMed Central PMCID: PMC3289261.
3: Cakir Z, Saydam G, Sahin F, Baran Y. The roles of bioactive sphingolipids in resveratrol-induced apoptosis in HL60: acute myeloid leukemia cells. J Cancer Res Clin Oncol. 2011 Feb;137(2):279-86. doi: 10.1007/s00432-010-0884-x. Epub 2010 Apr 18. PubMed PMID: 20401667.
4: Kapitonov D, Allegood JC, Mitchell C, Hait NC, Almenara JA, Adams JK, Zipkin RE, Dent P, Kordula T, Milstien S, Spiegel S. Targeting sphingosine kinase 1 inhibits Akt signaling, induces apoptosis, and suppresses growth of human glioblastoma cells and xenografts. Cancer Res. 2009 Sep 1;69(17):6915-23. doi: 10.1158/0008-5472.CAN-09-0664. PubMed PMID: 19723667; PubMed Central PMCID: PMC2752891.
5: Paugh SW, Paugh BS, Rahmani M, Kapitonov D, Almenara JA, Kordula T, Milstien S, Adams JK, Zipkin RE, Grant S, Spiegel S. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia. Blood. 2008 Aug 15;112(4):1382-91. doi: 10.1182/blood-2008-02-138958. Epub 2008 May 29. PubMed PMID: 18511810; PubMed Central PMCID: PMC2515133.
Explore Compound Types
Get ideal chemicals from 750K+ compounds





